molecular formula C8H15N3O2 B15245279 3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one CAS No. 20855-70-3

3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one

Cat. No.: B15245279
CAS No.: 20855-70-3
M. Wt: 185.22 g/mol
InChI Key: NELBQMZXFGVYDZ-UHFFFAOYSA-N
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Description

3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one (CAS 20855-69-0) is a hydroxylamine-containing heterocyclic compound with a dihydropyrazinone core. Its structure features a hydroxyamino (-NHOH) group at position 5 and a butyl substituent at position 3 (Figure 1).

Properties

CAS No.

20855-70-3

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

5-butyl-3-(hydroxyamino)-2,5-dihydro-1H-pyrazin-6-one

InChI

InChI=1S/C8H15N3O2/c1-2-3-4-6-8(12)9-5-7(10-6)11-13/h6,13H,2-5H2,1H3,(H,9,12)(H,10,11)

InChI Key

NELBQMZXFGVYDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)NCC(=N1)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one typically involves the reaction of a butyl-substituted pyrazinone with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The key steps include the formation of the pyrazinone core, followed by the introduction of the butyl group and the hydroxylamine moiety. The process is optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl-substituted pyrazinones.

Scientific Research Applications

3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Alkyl-Substituted Dihydropyrazinones

The compound shares structural homology with other 5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one derivatives, differing primarily in the alkyl substituent at position 3 (Table 1). For instance:

  • 3-Isopropyl analog (CAS 151068-21-2): Features a branched isopropyl group, which may reduce steric hindrance compared to the linear butyl chain in the target compound.

Table 1: Comparison of Alkyl-Substituted Dihydropyrazinones

Compound Name Substituent (Position 3) CAS Number Key Features
3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one Butyl 20855-69-0 Linear alkyl chain; moderate steric bulk
3-Isopropyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one Isopropyl 151068-21-2 Branched chain; reduced steric hindrance
3-Isobutyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one Isobutyl 20855-67-8 Increased bulk; potential solubility challenges

The hydroxyamino group in these compounds distinguishes them from methoxy- or benzylidene-substituted dihydropyrazinones, which are more commonly associated with antifungal activity .

Diketopiperazine Derivatives

Diketopiperazines, such as methoxyneihumicin [(3Z,6Z)-6-benzylidene-5-methoxy-3-(4-methoxybenzylidene)-1,6-dihydropyrazin-2(3H)-one], exhibit structural similarities but differ in substituents and bioactivity. Key comparisons include:

  • Substituents: Methoxyneihumicin contains methoxy and benzylidene groups instead of hydroxyamino and alkyl chains. These groups enhance rigidity and π-π stacking interactions, critical for antifungal activity against Candida albicans .
  • Biological Activity: The hydroxyamino group in the target compound may confer redox activity or metal chelation properties, contrasting with the non-polar interactions of methoxy groups in diketopiperazines.

Research Findings and Implications

  • Antifungal Potential: Diketopiperazines like 1-demethylnocazine A exhibit antifungal activity via membrane disruption, a mechanism that could be modified by the redox-active hydroxyamino group in the target compound .
  • Catalytic Applications: Hydroxyamino-containing compounds are known to participate in enantioselective catalysis, as seen in β-hydroxyamino side-chain catalysts . This suggests unexplored catalytic roles for the target compound.

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